molecular formula C6H12O3 B8585156 (2-Methyl-1,3-dioxan-2-yl)methanol

(2-Methyl-1,3-dioxan-2-yl)methanol

Cat. No.: B8585156
M. Wt: 132.16 g/mol
InChI Key: VSLOVZCJTHSPOQ-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-dioxan-2-yl)methanol is a six-membered 1,3-dioxane heterocyclic compound featuring a hydroxymethyl group (-CH₂OH) and a methyl substituent at the 2-position of the ring. This structure confers unique physicochemical properties, including hydrogen-bonding capability due to the hydroxyl group and enhanced steric effects from the methyl substituent. The compound is typically synthesized via acid-catalyzed cyclization of diols with ketones or aldehydes, as demonstrated in studies involving phthalimide derivatives and aliphatic aldehydes . Its crystalline structure, often resolved using X-ray diffraction and SHELX software , reveals chair conformations and intermolecular hydrogen-bonding networks, which influence its stability and reactivity.

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(2-methyl-1,3-dioxan-2-yl)methanol

InChI

InChI=1S/C6H12O3/c1-6(5-7)8-3-2-4-9-6/h7H,2-5H2,1H3

InChI Key

VSLOVZCJTHSPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCCO1)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Effects : Longer alkyl chains (e.g., hexyl, heptyl) increase hydrophobicity and reduce melting points, as seen in derivatives like 3c (oil vs. 3b’s solid state) .
  • Hydrogen Bonding : All hydroxymethyl-substituted dioxanes exhibit O–H···O hydrogen bonds, forming supramolecular architectures (e.g., herringbone ribbons in hexyl/heptyl derivatives) .
  • Steric and Electronic Effects: Methyl and phenyl substituents influence ring conformation and reactivity.

Dioxolane Derivatives

Five-membered 1,3-dioxolane analogues display distinct properties due to ring strain and smaller size:

Compound Name Molecular Formula Substituents Physical Properties Key Differences Reference ID
1,3-Dioxolan-2-ylmethanol C₄H₈O₃ 2-CH₂OH Liquid (mp not reported) Higher volatility, smaller ring
Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate C₈H₁₄O₄ 2-CH₃, 2-CH₂COOEt Liquid (used in flavors) Ester group, lower polarity
2-(1,3-Dioxolan-2-yl)ethanol C₅H₁₀O₃ 2-CH₂CH₂OH Boiling point: 234.1°C Ethanol substituent, higher boiling

Key Observations :

  • Ring Strain : Dioxolanes exhibit greater ring strain than dioxanes, affecting thermal stability and reactivity.
  • Functional Groups : Esters (e.g., Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate) are hydrolytically labile compared to hydroxymethyl groups, broadening application scope (e.g., flavoring agents) .

Heterocyclic Methanol Derivatives

Compounds with non-oxygen heteroatoms highlight divergent chemical behaviors:

Compound Name Molecular Formula Heteroatoms Key Properties Applications Reference ID
(2-Methyl-1,3-thiazol-4-yl)methanol C₅H₇NOS S, N Solid (mp: ~166–167°C) Pharmaceutical intermediates
MBPM Derivatives C₁₄H₁₃NO N (in PD-L1 inhibitors) High bioactivity Anticancer research

Key Observations :

  • Bioactivity: Thiazole and biphenyl methanol derivatives (e.g., MBPM) show biological activity, unlike dioxane/dioxolane analogues, which are primarily structural or synthetic intermediates .
  • Electronic Effects : Sulfur and nitrogen atoms in thiazoles alter electron distribution, enhancing binding to biological targets .

Physicochemical Properties

A comparative analysis of key properties:

Property (2-Methyl-1,3-dioxan-2-yl)methanol 1,3-Dioxolan-2-ylmethanol (2-Methyl-1,3-thiazol-4-yl)methanol
Molecular Weight 132.16 g/mol 104.11 g/mol 129.18 g/mol
Melting Point 74–76°C Not reported ~166–167°C
Hydrogen Bonding O–H···O (2.8–3.0 Å) O–H···O O–H···N/S (if present)
Solubility Polar solvents Higher volatility Moderate in polar solvents

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